4,5,6,7-tetrafluoro-1H-inden-2(3H)-one
Description
4,5,6,7-Tetrafluoro-1H-inden-2(3H)-one (CAS: 105955-32-6) is a fluorinated indanone derivative with the molecular formula C₉H₄F₄O . Its structure features a bicyclic indenone core substituted with four fluorine atoms at positions 4, 5, 6, and 5. The high degree of fluorination imparts unique electronic and steric properties, making it a compound of interest in materials science and pharmaceutical research.
Properties
Molecular Formula |
C9H4F4O |
|---|---|
Molecular Weight |
204.12 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1,3-dihydroinden-2-one |
InChI |
InChI=1S/C9H4F4O/c10-6-4-1-3(14)2-5(4)7(11)9(13)8(6)12/h1-2H2 |
InChI Key |
ITUVVEMECAFQRB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC2=C1C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one typically involves the fluorination of an indene precursor. One common method involves the reaction of 2-indanone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a similar fluorination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product is achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Scientific Research Applications
4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrafluoro-1,3-dihydro-2H-inden-2-one involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Fluorination Patterns and Molecular Properties
Fluorination significantly alters the physicochemical properties of indanones. Below is a comparison with difluoro- and methyl-difluoro-substituted analogs:
*Calculated based on formula C₉H₄F₄O: (9×12) + (4×1) + (4×19) + 16 = 204 g/mol.
Key Observations :
- Electron-Withdrawing Effects : The tetrafluoro derivative exhibits stronger electron-withdrawing effects due to four fluorine atoms, which may enhance stability in electrophilic reactions compared to difluoro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
